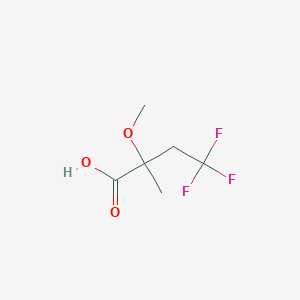
4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid is an organic compound characterized by the presence of trifluoromethyl and methoxy groups attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid typically involves the introduction of trifluoromethyl and methoxy groups onto a butanoic acid framework. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies and equipment to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can influence the compound’s reactivity and interactions, while the methoxy group can affect its solubility and stability. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-3-methyl-2-butenoic acid: Similar in structure but with a different functional group arrangement.
4,4,4-Trifluoro-2-methylbutanoic acid: Lacks the methoxy group, leading to different chemical properties.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains similar functional groups but attached to a different backbone.
Uniqueness
4,4,4-Trifluoro-2-methoxy-2-methylbutanoic acid is unique due to the combination of trifluoromethyl and methoxy groups on a butanoic acid framework. This specific arrangement imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9F3O3 |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-2-methoxy-2-methylbutanoic acid |
InChI |
InChI=1S/C6H9F3O3/c1-5(12-2,4(10)11)3-6(7,8)9/h3H2,1-2H3,(H,10,11) |
Clave InChI |
ZHNPIRXVACMGNK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(F)(F)F)(C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)
![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)
![(4-Methyl-[1,4'-bipiperidin]-4-yl)methanol](/img/structure/B13433007.png)
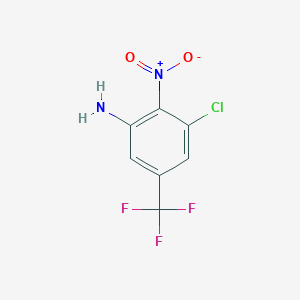
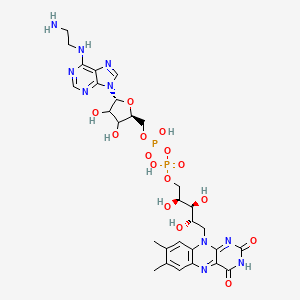
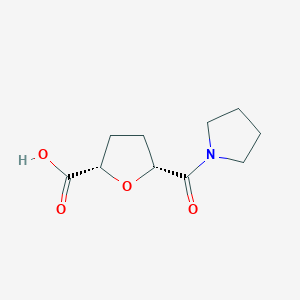
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)


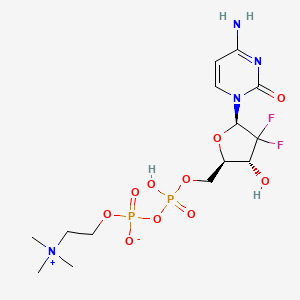

![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
